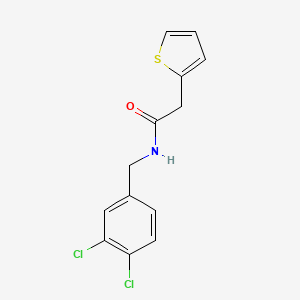

N-(3,4-dichlorobenzyl)-2-(2-thienyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of N-(3,4-dichlorobenzyl)-2-(2-thienyl)acetamide and similar compounds typically involves reactions between specific phenylacetamides and various chemical agents. While the direct synthesis of N-(3,4-dichlorobenzyl)-2-(2-thienyl)acetamide is not explicitly detailed in the available literature, related synthesis processes include the reaction of chlorophenol on N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline, using organic solvents in the presence of anhydrous potassium carbonate (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3,4-dichlorobenzyl)-2-(2-thienyl)acetamide has been determined using various spectroscopic techniques, including NMR, IR, and X-ray diffraction. These compounds exhibit diverse crystal structures and molecular conformations, contributing to their chemical and physical properties (Z. Ping, 2007).

Chemical Reactions and Properties

The chemical reactions involving N-(3,4-dichlorobenzyl)-2-(2-thienyl)acetamide-related compounds often lead to the formation of products with potent biological activities. For example, functionalized thieno[2,3-b]pyridines bearing azidoacetamide and monothiooxamide fragments show strong herbicide antidote properties, indicating the reactivity and application potential of these compounds in various fields (V. Dotsenko et al., 2019).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystal structures, are crucial for understanding the behavior of chemical compounds under different conditions. The physical properties of compounds similar to N-(3,4-dichlorobenzyl)-2-(2-thienyl)acetamide are determined through crystallography and spectroscopic analyses, revealing how molecular structure influences physical characteristics (Rohan A. Davis & P. Healy, 2010).

Chemical Properties Analysis

The chemical properties of N-(3,4-dichlorobenzyl)-2-(2-thienyl)acetamide and related compounds include reactivity towards various chemical agents, stability under different conditions, and the ability to undergo specific reactions leading to new compounds with desired functionalities. These properties are elucidated through detailed spectroscopic studies and chemical analyses, providing insights into the compounds' potential applications and reactivity profiles (G. Eller & W. Holzer, 2006).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- Research on related compounds has demonstrated potential in anticancer applications. For instance, compounds with similar structural elements have been synthesized and evaluated for their anticancer activity through molecular docking analysis targeting specific cancer receptors, indicating their potential use in developing anticancer drugs (Sharma et al., 2018).

Heterocyclic Chemistry

- The utility of thioureido-acetamides in generating various heterocyclic compounds via one-pot cascade reactions showcases the relevance of such compounds in heterocyclic chemistry. These reactions are noted for their excellent atom economy and provide access to important heterocycles, which could have implications in pharmaceutical research and development (Schmeyers & Kaupp, 2002).

Synthetic Methodology

- Studies on the synthesis of structurally related compounds reveal advanced methodologies for creating compounds with potential biological activity. For example, the synthesis and crystal structure analysis of compounds with chloro and trifloromethylphenyl groups could provide insights into designing molecules with desired properties for scientific research (Ping, 2007).

Pharmacokinetics and Metabolism

- Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes have provided valuable information on the metabolic pathways of these compounds, which can be crucial for understanding the safety and efficacy of related chemical entities in medicinal applications (Coleman et al., 2000).

Novel Cooling Compounds

- The toxicological evaluation of novel cooling compounds containing the thienyl group has been conducted, assessing their safety for use in food and beverage applications. Such studies indicate the potential for derivatives of thienyl acetamides in developing new sensory modifiers (Karanewsky et al., 2015).

Eigenschaften

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NOS/c14-11-4-3-9(6-12(11)15)8-16-13(17)7-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIXFFFCLIHRRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

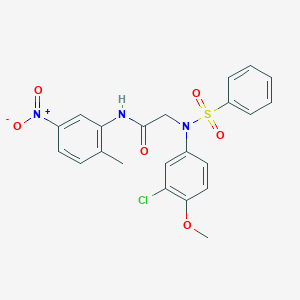

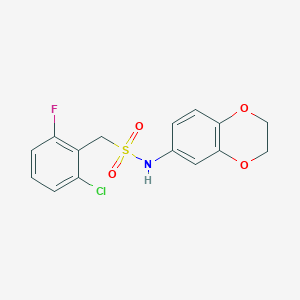

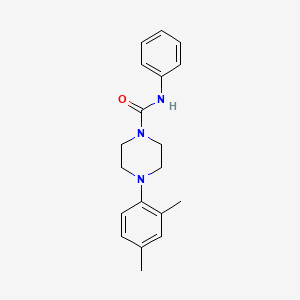

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4618336.png)

![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4618338.png)

![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)

![N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4618371.png)

![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)

![3-allyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618417.png)

![N-benzyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618423.png)